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1-Ethylcyclopentyl methacrylate

Photoresist materials Thin-film polymer physics 193 nm immersion lithography

1-Ethylcyclopentyl methacrylate (ECPMA, CAS 266308-58-1) is a specialty cycloaliphatic methacrylate monomer featuring a bulky 1-ethylcyclopentyl ester group attached to the methacryloyl moiety. With a molecular formula of C11H18O2 and a molecular weight of 182.26 g/mol, ECPMA is a colorless to light yellow liquid at ambient temperature, typically supplied as a ≥98% purity (GC) grade stabilized with monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage and handling.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 266308-58-1
Cat. No. B1592276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylcyclopentyl methacrylate
CAS266308-58-1
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCC1(CCCC1)OC(=O)C(=C)C
InChIInChI=1S/C11H18O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h2,4-8H2,1,3H3
InChIKeyFMEBJQQRPGHVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylcyclopentyl Methacrylate (CAS 266308-58-1): Monomer Properties and Industrial Relevance


1-Ethylcyclopentyl methacrylate (ECPMA, CAS 266308-58-1) is a specialty cycloaliphatic methacrylate monomer featuring a bulky 1-ethylcyclopentyl ester group attached to the methacryloyl moiety. With a molecular formula of C11H18O2 and a molecular weight of 182.26 g/mol, ECPMA is a colorless to light yellow liquid at ambient temperature, typically supplied as a ≥98% purity (GC) grade stabilized with monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage and handling [1]. Its fundamental physicochemical properties include a specific gravity of 0.95 at 20°C, a flash point of 85°C, and a calculated boiling point of 225.9±9.0°C at 760 mmHg, with very slight water solubility (0.58 g/L at 25°C, calculated) . As a methacrylate monomer, ECPMA undergoes free-radical polymerization to yield poly(1-ethylcyclopentyl methacrylate) (PECPMA), a polymer that serves as a model system for the copolymers of alicyclic methacrylates utilized in advanced lithographic applications [2].

1-Ethylcyclopentyl Methacrylate (CAS 266308-58-1): Why Generic Cycloaliphatic Methacrylate Substitution Introduces Performance and Processing Risk


Cycloaliphatic methacrylates are not interchangeable commodities; subtle differences in cyclic ring size, substitution pattern, and steric bulk translate into marked divergences in polymer glass transition temperature (Tg), nanoscale confinement behavior, copolymerization kinetics, and ultimate material performance [1]. ECPMA occupies a unique design space: its 1-ethyl substitution on a five-membered cyclopentyl ring creates a steric environment and chain packing profile distinct from unsubstituted cyclopentyl methacrylate, the six-membered cyclohexyl methacrylate (CHMA), and the fully linear methyl methacrylate (MMA). For applications in 193 nm immersion lithography photoresists, this differentiation is critical—ECPMA's alicyclic structure enhances etch resistance and optical transparency at 193 nm, while its specific Tg-confinement response enables predictable thin-film thermal behavior essential for sub-100 nm pattern fidelity . Furthermore, ECPMA exhibits copolymerization reactivity ratios with MMA that deviate from terminal model predictions, exhibiting an implicit penultimate unit effect that complicates reactor modeling and composition control when substituting one cycloaliphatic monomer for another [2]. Selecting a structurally similar but non-identical cycloaliphatic methacrylate without accounting for these quantifiable differences risks introducing unintended shifts in polymer Tg, altered reactivity drift during copolymer synthesis, compromised etch selectivity in lithographic processing, and degraded mechanical or thermal stability in coating and adhesive formulations.

1-Ethylcyclopentyl Methacrylate (ECPMA, CAS 266308-58-1): Head-to-Head Quantitative Differentiation Evidence Guide


Glass Transition Temperature-Confinement Behavior: ECPMA vs. PMMA in Sub-100 nm Thin Films for Photoresist Applications

Poly(1-ethylcyclopentyl methacrylate) (PECPMA) exhibits a fundamentally different Tg-confinement response compared to poly(methyl methacrylate) (PMMA) in silica-supported nanoscale films, a distinction with direct implications for photoresist performance in advanced semiconductor manufacturing. At low molecular weight (Mn ≈ 4-5 kg/mol) relevant to photoresist formulations where low MW is employed to optimize resolution, PECPMA films show a Tg decrease relative to bulk upon confinement, whereas PMMA films exhibit the opposite trend depending on molecular weight [1]. Specifically, a low MW PECPMA film (Mn = 4.9 kg/mol) of 17 nm thickness displays a Tg depression of −15°C relative to bulk (Tg − Tg,bulk = −15°C by fluorescence), while a 27-nm-thick film of Mn = 4.1 kg/mol shows a depression of −7 to −8°C by ellipsometry [2]. Critically, high MW PECPMA (Mn = 22.5, 188, and 297 kg/mol) exhibits a Tg that is nearly invariant with decreasing nanoscale thickness, a stark contrast to high MW PMMA where Tg increases with confinement (e.g., Tg − Tg,bulk = +9°C in a 12-nm-thick film of nominal MW = 509 kg/mol) [3].

Photoresist materials Thin-film polymer physics 193 nm immersion lithography

Copolymerization Propagation Kinetics: ECPMA Monomer Addition Favored Over MMA in Crosspropagation Reactions

In the copolymerization of ECPMA with MMA, quantum chemical calculations at the M06-2X/6-311+G(2df,p) level with SMD solvation reveal that the addition of an ECPMA monomer to propagating radical chain ends is generally energetically favored compared to the addition of an MMA monomer [1]. This computational finding, derived from a trimer-to-tetramer reaction model coupled with ONIOM (B3LYP/6-31G(2df,p):B3LYP/6-31G(d)) geometry optimization, indicates that ECPMA exhibits higher intrinsic reactivity toward radical addition in this copolymer system [2]. Furthermore, the ECPMA-MMA copolymer system exhibits an implicit penultimate unit effect, meaning that the reactivity of the propagating radical is influenced not only by the terminal monomer unit but also by the preceding (penultimate) unit—a deviation from the simple terminal copolymerization model [3].

Copolymerization kinetics Reactivity ratio determination Quantum chemistry modeling

Polymer Glass Transition Temperature (Bulk Tg): ECPMA vs. Cyclohexyl Methacrylate and Methyl Methacrylate

The glass transition temperature of poly(1-ethylcyclopentyl methacrylate) (PECPMA) occupies a distinct intermediate position among methacrylate homopolymers, reflecting the unique steric and packing characteristics of its 1-ethylcyclopentyl side group. While the bulk Tg of high molecular weight PECPMA is reported as approximately 45°C in confinement studies, this value positions PECPMA as a moderate-Tg polymer—substantially higher than poly(methyl methacrylate) (PMMA, Tg ≈ 105-120°C depending on tacticity) and poly(ethyl methacrylate) (PEMA, Tg ≈ 65°C), yet lower than poly(cyclohexyl methacrylate) (PCHMA, Tg ≈ 83-107°C) [1]. The structural basis for this differentiation lies in the cyclopentyl ring's smaller size (five-membered) relative to cyclohexyl (six-membered) and the presence of the 1-ethyl substituent, which collectively modulate chain stiffness and free volume [2]. In the broader context of poly(cycloalkyl methacrylate)s, thermal properties including Tg and decomposition behavior have been systematically related to the structures of the polymer side chains [3].

Polymer thermal properties Structure-property relationships Coatings and adhesives

193 nm Photoresist Performance: ECPMA Alicyclic Structure Enhances Etch Resistance and Pattern Resolution

ECPMA is specifically identified as a copolymerizable monomer for the synthesis of polymer resins used in 193 nm immersion photoresists, where its alicyclic (cyclopentyl-based) structure is reported to enhance photoresist etch resistance, optical transparency at 193 nm, and pattern resolution . This functional profile distinguishes ECPMA from non-cyclic methacrylates such as MMA, which lack the etch-resistant alicyclic moiety and exhibit poorer plasma etch selectivity in semiconductor patterning processes. The alicyclic structure provides carbon-rich, ring-based composition that improves resistance to reactive ion etching (RIE) while maintaining adequate transparency at the 193 nm exposure wavelength—a critical dual requirement for high-resolution photoresist materials used in advanced node chip manufacturing .

Semiconductor photoresists 193 nm immersion lithography Etch-resistant monomers

1-Ethylcyclopentyl Methacrylate (ECPMA, CAS 266308-58-1): Evidence-Backed Research and Industrial Application Scenarios


Semiconductor Industry: 193 nm Immersion Photoresist Polymer Resin Synthesis

ECPMA is copolymerized into methacrylate-based photoresist resins for 193 nm immersion lithography in high-end semiconductor chip manufacturing. Its alicyclic cyclopentyl structure provides the etch resistance necessary for pattern transfer during reactive ion etching while maintaining optical transparency at the 193 nm exposure wavelength . The Tg-confinement behavior of PECPMA—specifically the near-invariance of Tg in high molecular weight thin films—offers predictable thermal properties in sub-100 nm photoresist layers, supporting pattern fidelity during post-exposure bake and development steps [1].

Polymer Physics Research: Thin-Film Confinement and Glass Transition Studies

PECPMA serves as a model polymer system for investigating confinement effects on glass transition temperature in methacrylate-based thin films. Researchers have characterized the Tg-confinement behavior of silica-supported PECPMA films across multiple molecular weights (Mn = 4.1, 4.9, 22.5, 188, and 297 kg/mol) using both ellipsometry and fluorescence methods [2]. The distinct response—Tg invariance at high MW versus depression at low MW—contrasts with PMMA's more complex molecular-weight-dependent behavior and with polystyrene's reported invariance, making PECPMA a valuable reference material for fundamental studies in polymer thin-film physics [3].

Coatings and Adhesives: High-Performance Acrylic Emulsion Formulations

As a functional methacrylate monomer, ECPMA is employed in the preparation of water-based acrylic emulsions for high-quality exterior wall coatings, wood finishes, and industrial coatings. The unique cyclic structure of ECPMA enhances coating film properties including hardness, toughness, weathering resistance, chemical resistance, and optical clarity . With a bulk homopolymer Tg of approximately 45°C, ECPMA offers a moderate thermal profile that can be tuned via copolymerization to achieve desired film formation characteristics and mechanical performance without requiring high-temperature curing or excessive plasticizer addition [4].

Polymer Chemistry Research: Copolymerization Kinetics and Reactivity Ratio Modeling

ECPMA serves as a subject monomer for advanced copolymerization kinetics studies combining quantum chemical calculations with experimental validation. The ECPMA-MMA copolymer system exhibits an implicit penultimate unit effect that deviates from the terminal copolymerization model, making it a relevant case study for researchers developing predictive kinetic models for methacrylate copolymer synthesis [5]. The finding that ECPMA monomer addition is generally favored over MMA addition in crosspropagation reactions provides a foundation for optimizing copolymer composition control in both academic and industrial polymerization processes [6].

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